molecular formula C17H13NO3S B3897170 4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Cat. No. B3897170
M. Wt: 311.4 g/mol
InChI Key: KADKYFPBDSISBQ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolone compounds are a class of organic compounds containing an oxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .


Synthesis Analysis

The synthesis of oxazolone derivatives often involves the condensation of substituted aryl aldehydes with amino acids in the presence of a catalyst . The specific synthesis process can vary depending on the desired oxazolone derivative .


Molecular Structure Analysis

The molecular structure of oxazolone derivatives can be determined using advanced spectral data such as 1H NMR, 13C NMR, and LCMS . Elemental analysis can also be used to confirm the chemical structures .


Chemical Reactions Analysis

The chemical reactions involving oxazolone derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazolone derivatives can be influenced by factors such as their molecular structure and the presence of different functional groups .

Mechanism of Action

The mechanism of action of oxazolone derivatives can also vary widely. Some oxazolone derivatives have been found to have antimicrobial activity, suggesting that they may interact with bacterial cells in a way that inhibits their growth .

Safety and Hazards

The safety and hazards associated with oxazolone derivatives can depend on factors such as the specific compound and how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling oxazolone derivatives .

Future Directions

The future directions for research on oxazolone derivatives could include further exploration of their biological activities and potential uses in pharmaceuticals . Additionally, research could be conducted to develop more efficient synthesis methods for these compounds .

properties

IUPAC Name

(4Z)-4-[(3-prop-2-enoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-2-8-20-13-6-3-5-12(10-13)11-14-17(19)21-16(18-14)15-7-4-9-22-15/h2-7,9-11H,1,8H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADKYFPBDSISBQ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

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